1,2,5-Thiadiazole-3-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5N3S |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,2,5-thiadiazol-3-ylmethanamine |
InChI |
InChI=1S/C3H5N3S/c4-1-3-2-5-7-6-3/h2H,1,4H2 |
InChI Key |
JAFIKRFBSSSNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CN |
Origin of Product |
United States |
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a diverse and essential class of organic molecules that play a pivotal role in chemistry, biology, and pharmacology. openaccessjournals.com Their structures, which incorporate at least one heteroatom such as nitrogen, oxygen, or sulfur within a cyclic framework, confer unique physicochemical properties and reactivity. openaccessjournals.comderpharmachemica.com This structural diversity makes them fundamental building blocks in the synthesis of a wide range of substances, from pharmaceuticals to agrochemicals and advanced materials. openaccessjournals.comijpsr.com
Many naturally occurring and biologically vital molecules, including vitamins, alkaloids, hormones, and the nucleic acids DNA and RNA, feature heterocyclic rings. derpharmachemica.comzenodo.org This natural prevalence has inspired chemists to utilize these scaffolds in drug discovery, leading to the development of a vast number of synthetic drugs for treating a multitude of diseases. zenodo.org In fact, a significant majority of modern pharmaceuticals incorporate heterocyclic moieties in their structures. zenodo.org Beyond medicine, heterocyclic compounds are integral to various industrial applications, serving as dyes, antioxidants, and components in the creation of polymers and electronic materials. openaccessjournals.comijpsr.com
Overview of Thiadiazole Isomers and Their Research Relevance
Thiadiazoles are a class of five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms within the ring. isres.org There are four possible isomers of thiadiazole, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgmdpi.com Each of these isomers exhibits distinct chemical and physical properties, leading to a wide range of research applications.
The various thiadiazole isomers have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. wisdomlib.org Derivatives of these rings have been reported to possess a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. wisdomlib.orgresearchgate.netnih.gov For instance, the 1,3,4-thiadiazole scaffold is a component of clinically used drugs such as the diuretic acetazolamide (B1664987) and the antibiotic cefazedone. researchgate.net The 1,2,4-thiadiazole structure is noted for its resemblance to the pyrimidine (B1678525) moiety and its derivatives are explored in the context of neurodegenerative diseases. isres.org The 1,2,3-thiadiazole ring is also a subject of extensive research, with its derivatives showing potential as antifungal and insecticidal agents. mdpi.com The 1,2,5-thiadiazole isomer and its fused analogues are of growing interest in both biomedicine and material sciences. researchgate.netnih.gov
Specific Focus: the 1,2,5 Thiadiazole 3 Methanamine Core Structure and Its Derivatives
The introduction of a methanamine substituent to the 1,2,5-thiadiazole (B1195012) ring creates a molecule with potential for further chemical modification and biological interaction. The amino group provides a site for reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the synthesis of a wide array of derivatives. These derivatives are of interest in various areas of chemical research. For instance, derivatives of 1,2,5-thiadiazole have been investigated for their potential as ligands for various receptors in the central nervous system. nih.gov
Scope and Objectives of the Research Overview
Cyclization Reactions for 1,2,5-Thiadiazole (B1195012) Ring Formation
The foundational step in synthesizing compounds like 1,2,5-thiadiazole-3-methanamine is the creation of the heterocyclic ring itself. Several classical and modern cyclization methods are employed for this purpose.
Cyclization of α-Diamines with Sulfur-Containing Reagents
A prevalent and direct method for constructing the 1,2,5-thiadiazole ring is the reaction of a 1,2-diamine with a sulfur-containing reagent. chemicalbook.com This approach is versatile, allowing for the synthesis of both the parent heterocycle and its substituted derivatives.
Key reagents for this transformation include thionyl chloride (SOCl₂), sulfur monochloride (S₂Cl₂), and sulfur dichloride (SCl₂). chemicalbook.com For instance, the parent 1,2,5-thiadiazole can be prepared from ethylenediamine (B42938) using these reagents. chemicalbook.com Similarly, substituted diamines like 2,3-diaminobutane react with sulfur dichloride to yield the corresponding 3,4-dimethyl-1,2,5-thiadiazole (B3032850). chemicalbook.com Another important precursor, 1,2,5-thiadiazole-3,4-dicarbonitrile, is synthesized in high yield (80%) from the reaction of diaminomaleonitrile (B72808) with thionyl chloride. chemicalbook.com
The reaction of 2-aminoacetamides with either thionyl chloride or sulfur monochloride in dimethylformamide (DMF) provides a route to 4-substituted 1,2,5-thiadiazoles in moderate to excellent yields. chemicalbook.com
| Precursor | Sulfur Reagent | Product | Yield |
| Ethylenediamine | S₂Cl₂, SCl₂, or SO₂ | 1,2,5-Thiadiazole | N/A |
| 2,3-Diaminobutane | SCl₂ | 3,4-Dimethyl-1,2,5-thiadiazole | N/A |
| Diaminomaleonitrile | SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile | 80% |
| 2-Aminoacetamides | SOCl₂ or S₂Cl₂ | 4-Substituted 1,2,5-thiadiazoles | Moderate to Excellent |
Oxidative Cyclization Pathways
Oxidative cyclization represents another strategy for forming thiadiazole rings. These methods often involve the formation of S-N bonds under oxidative conditions. For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one can undergo an oxidative ring contraction when treated with meta-chloroperoxybenzoic acid (mCPBA), yielding a 1,2,5-thiadiazole derivative. researchgate.net
Furthermore, the oxidation of the sulfur atom in a pre-formed 1,2,5-thiadiazole ring using common laboratory oxidants can lead to 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. mdpi.com While this doesn't form the ring, it is a key oxidative functionalization pathway that modifies the ring's properties. For instance, mCPBA is effective for oxidizing the ring sulfur. chemicalbook.com These S-oxidized derivatives are nonaromatic and exhibit different reactivity compared to the parent heterocycle. chemicalbook.commdpi.com
Reactions Involving 1,2,3-Dithiazoles and Amines
A less common but effective method involves the transformation of other sulfur-nitrogen heterocycles. Specifically, 4-substituted 5H-1,2,3-dithiazoles can be converted into 1,2,5-thiadiazoles upon treatment with primary amines. This reaction proceeds through a proposed mechanism involving the addition of the amine to the C5 position of the dithiazole, followed by a ring-opening of a C-S bond and subsequent ring-closing with the loss of hydrogen sulfide.
Functionalization Strategies for Methanamine Moiety Attachment
Direct synthesis of this compound is not commonly reported. Therefore, its preparation relies on the functionalization of a pre-formed 1,2,5-thiadiazole ring. This typically involves a two-step process: introduction of a suitable functional group handle at the 3-position, followed by its conversion to the methanamine group.
A key strategy involves the synthesis of 1,2,5-thiadiazole-3-carbonitrile or 1,2,5-thiadiazole-3-carbaldehyde (B1660373) . These precursors can then be converted to the target methanamine.
Reduction of a Nitrile: The cyano group (-CN) of 1,2,5-thiadiazole-3-carbonitrile can be reduced to an aminomethyl group (-CH₂NH₂). This is a standard transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reductive Amination of an Aldehyde: Alternatively, 1,2,5-thiadiazole-3-carbaldehyde can undergo reductive amination. This involves reacting the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine.
The synthesis of the necessary functionalized precursors, such as those with cyano or carboxylate groups, can be achieved through various means, including cyclization of appropriately substituted starting materials or post-cyclization modification of the thiadiazole ring. chemicalbook.comnih.gov
| Precursor | Reagents for Conversion | Functional Group Transformation | Final Product |
| 1,2,5-Thiadiazole-3-carbonitrile | e.g., LiAlH₄, H₂/Catalyst | -CN → -CH₂NH₂ | This compound |
| 1,2,5-Thiadiazole-3-carbaldehyde | e.g., NH₃, NaBH₃CN | -CHO → -CH₂NH₂ | This compound |
Advanced Synthetic Approaches and Novel Catalytic Systems
Modern synthetic chemistry continues to provide innovative methods for accessing complex heterocyclic structures. These advanced approaches offer new pathways to 1,2,5-thiadiazoles, often with improved efficiency and selectivity.
Photochemical Ring Editing and Carbon Excision Routes
A novel and highly efficient route to substituted 1,2,5-thiadiazole 1-oxides involves the photochemical ring editing of 1,2,6-thiadiazines. This method proceeds via a quantitative conversion in the presence of visible light and molecular oxygen under ambient, aerobic conditions. nih.govmdpi.com
The proposed mechanism involves the 1,2,6-thiadiazine acting as a triplet photosensitizer to generate singlet oxygen. nih.gov This is followed by an unprecedented chemoselective [3+2] cycloaddition reaction between the singlet oxygen and the thiadiazine. nih.gov The resulting endoperoxide intermediate then undergoes a ring contraction, which involves the selective excision of a carbon atom, to afford the 1,2,5-thiadiazole 1-oxide product with complete atom economy. nih.gov This process has been optimized for both batch and continuous-flow conditions, with the latter allowing for precise control over light exposure, which is crucial for accessing photosensitive thiadiazole products. nih.gov This methodology provides access to novel and otherwise difficult-to-obtain 1,2,5-thiadiazole 1-oxide structures. nih.gov
| Starting Material Class | Key Conditions | Key Transformation | Product Class |
| 1,2,6-Thiadiazines | Visible Light, O₂ (air), Photosensitizer (substrate itself) | [3+2] Cycloaddition-Ring Contraction Cascade | 1,2,5-Thiadiazole 1-oxides |
Trifluoroacetic Anhydride (B1165640) Mediated Syntheses
Trifluoroacetic anhydride (TFAA) is a versatile and powerful reagent in organic synthesis, frequently employed as a dehydrating agent and an activator for various transformations. wikipedia.orgnih.gov Its high reactivity is harnessed for the synthesis of heterocyclic compounds, including the 1,2,5-thiadiazole ring system. A notable application involves the TFAA-mediated synthesis of functionalized 1,2,5-thiadiazoles from nitro-group-containing N-tert-butanesulfinamides. organic-chemistry.org This method provides a direct route to substituted thiadiazoles in good yields. organic-chemistry.org
The reaction proceeds through a proposed mechanism where TFAA activates the nitro group, facilitating a cascade of intramolecular cyclization and rearrangement. The N-tert-butanesulfinamide group serves as a precursor to one of the nitrogen atoms and the sulfur atom of the thiadiazole ring.
Table 1: Trifluoroacetic Anhydride (TFAA) Mediated Synthesis of 1,2,5-Thiadiazoles. organic-chemistry.org
| Starting Material | Product | Yield | Reference |
| Nitro-group-containing N-tert-butanesulfinamides | Functionalized 1,2,5-thiadiazoles | Good | organic-chemistry.org |
This methodology stands out for its efficiency and the ability to introduce a range of functional groups onto the thiadiazole core, contingent on the substitution pattern of the starting nitro compound. While TFAA is also used to synthesize other heterocycles like oxazoles and imidazoles, its application in 1,2,5-thiadiazole synthesis from nitro precursors is a significant advancement. organic-chemistry.orgpharm.or.jp
Multicomponent Reactions in Thiadiazole Synthesis
Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials. This approach aligns with the principles of efficiency and atom economy, making it highly attractive for building heterocyclic libraries.
While many MCRs have been developed for isomers like 1,3,4-thiadiazoles, specific examples for the 1,2,5-thiadiazole scaffold are also documented. nih.gov A key example is the three-component synthesis of 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile, which is formed from potassium cyanide and sulfur dioxide. thieme-connect.de This reaction, which proceeds effectively in anhydrous organic solvents like acetonitrile (B52724) or ethanol, demonstrates the aromatic driving force that favors the formation of the stable 1,2,5-thiadiazole ring. thieme-connect.de
Table 2: Multicomponent Synthesis of a 1,2,5-Thiadiazole Derivative. thieme-connect.de
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| Potassium Cyanide | Sulfur Dioxide | Acetonitrile | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile | 40-50% |
The development of MCRs for thiadiazoles is an active area of research. For instance, novel chemoenzymatic one-pot MCRs have been developed for thiazole (B1198619) derivatives, showcasing the potential of combining biocatalysis with multicomponent strategies to achieve high yields under mild conditions. nih.gov Such innovative approaches could be adapted for the synthesis of 1,2,5-thiadiazole systems in the future, expanding the synthetic toolkit for this important heterocycle.
Green Chemistry Approaches in 1,2,5-Thiadiazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiadiazoles. mdpi.comscilit.com
Key green chemistry strategies applicable to 1,2,5-thiadiazole synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. mdpi.com This technique has been successfully applied to the synthesis of 1,2,4-thiadiazole (B1232254) derivatives and holds significant promise for the synthesis of 1,2,5-thiadiazoles. mdpi.com
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or bio-based solvents such as ethyl lactate (B86563) is a core tenet of green chemistry. scilit.com The Strecker reaction, a method for synthesizing α-aminonitriles (potential precursors to aminomethyl-substituted heterocycles), has been successfully performed in water, highlighting the feasibility of aqueous synthesis. acs.org
Heterogeneous Catalysis: Employing solid-supported or clay-mediated catalysts can simplify product purification, allow for catalyst recycling, and reduce waste. acs.org These catalysts offer an environmentally friendly alternative to homogeneous catalysts often used in conventional synthesis.
Solvent-Free and Chemo-Mechanical Approaches: Conducting reactions without a solvent (neat) or through mechanical grinding (mechanochemistry) minimizes solvent waste and can lead to improved reaction efficiency. mdpi.com
Table 3: Overview of Green Chemistry Approaches in Heterocyclic Synthesis
| Green Approach | Advantages | Applicability to 1,2,5-Thiadiazole Synthesis | Reference |
| Microwave Irradiation | Shorter reaction times, improved yields | High potential, demonstrated for isomers | mdpi.com |
| Green Solvents (e.g., water) | Reduced environmental impact, improved safety | Feasible for precursor synthesis | scilit.comacs.org |
| Heterogeneous Catalysis | Catalyst recyclability, simplified workup | High potential for cleaner processes | acs.org |
| Multicomponent Reactions | Atom economy, step efficiency | Demonstrated for 1,2,5-thiadiazole derivatives | thieme-connect.de |
By integrating these green chemistry approaches, the synthesis of this compound and related compounds can be made more sustainable, efficient, and environmentally responsible.
Ring Opening and Rearrangement Mechanisms
The 1,2,5-thiadiazole ring can undergo cleavage under both reductive and oxidative conditions. thieme-connect.de Reductive cleavage, often with powerful reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, can lead to 1,2-diamines. researchgate.net Oxidative ring cleavage occurs under more aggressive conditions. thieme-connect.de
Ring transformation reactions are also known. For example, 1,2,6-thiadiazines can be converted to 1,2,5-thiadiazole 1-oxides through a photochemical process involving visible light and molecular oxygen. researchgate.netchemrxiv.org This reaction proceeds via a proposed [3+2] cycloaddition of singlet oxygen with the thiadiazine, followed by a ring contraction that excises a carbon atom. chemrxiv.org Another example is the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid to yield a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. researchgate.netresearchgate.net
The electron-deficient nature of the 1,2,5-thiadiazole ring, especially in its 1,1-dioxide form, makes it an excellent candidate for forming stable radical anions upon reduction. mdpi.comnih.gov These radical anions can be generated through chemical or electrochemical reduction. conicet.gov.arresearchgate.net
The stability of these radical anions is enhanced by the delocalization of the spin density over the heterocyclic ring and any attached aromatic systems. mdpi.com For example, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide is reported to be very stable in aprotic solvents. conicet.gov.ar The sulfonyl group (>SO₂) in the 1,1-dioxides is a strong electron-withdrawing group, which greatly facilitates the accommodation of a negative charge and enhances the stability of the resulting radical anion. mdpi.com
Electron Spin Resonance (ESR) spectroscopy is a key technique for studying these radical anions. The g-factors for radicals based on 1,2,5-thiadiazole 1,1-dioxides typically range from 2.002 to 2.009, indicating delocalization of the unpaired electron. mdpi.com
| Compound | Method of Generation | Stability/Properties | Reference |
| 3,4-aryl disubstituted 1,2,5-thiadiazole 1,1-dioxides | Chemical and electrochemical reduction | Characterized by ESR and cyclic voltammetry | conicet.gov.arresearchgate.net |
| nih.govmdpi.comnih.govThiadiazolo[3,4-c] nih.govmdpi.comnih.govthiadiazole | Reversible electrochemical reduction or chemical reduction | Forms a long-lived radical anion | nih.govacs.org |
| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | Chemical reduction | Very stable in aprotic solvents | conicet.gov.ar |
Ring-opening metathesis polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. wikipedia.org The reaction is initiated by transition metal catalysts, such as those based on ruthenium or tungsten, often referred to as Grubbs' or Schrock catalysts. youtube.com
The general mechanism for homogeneous ROMP involves:
Initiation : A cycloaddition reaction between the cyclic alkene and the metal catalyst forms a metallacyclobutane intermediate. youtube.com
Propagation : This intermediate undergoes a ring-opening reaction to form a new carbene species, which then reacts with another monomer molecule to continue the polymerization process, creating a polymer with double bonds in its backbone. wikipedia.orgyoutube.com
While ROMP is a well-established method for polymerizing strained cyclic alkenes like norbornene and cyclooctene (B146475) derivatives, its specific application to the 1,2,5-thiadiazole ring itself is not extensively documented in the provided search results. youtube.comresearchgate.net The reactivity in ROMP is highly dependent on the ring strain of the monomer. youtube.com
Coordination Chemistry of 1,2,5-Thiadiazole Ligands and Complexes
The nitrogen atoms of the 1,2,5-thiadiazole ring can coordinate with metal ions, allowing these heterocycles to act as ligands in coordination complexes. mdpi.com The coordinating ability of the thiadiazole moiety itself is often enhanced by attaching other coordinating groups, such as pyridyl substituents, to the ring. researchgate.net
For example, 3,4-di(2-pyridyl)-1,2,5-thiadiazole can act as a bridging ligand in dinuclear ruthenium complexes and form seven-membered chelate rings with palladium and copper. researchgate.net In the case of 1,2,5-thiadiazole 1,1-dioxides, the nitrogen atoms of the ring and the oxygen atoms of the sulfonyl group can participate in coordination. The nitrogen atoms can form stable complexes with d-block metals, while the oxygen atoms can engage in electrostatic interactions with alkali metal ions. mdpi.com
| Ligand | Metal Ion(s) | Coordination Mode | Reference |
| 3,4-di(2-pyridyl)-1,2,5-thiadiazole | Ru, Pd, Cu, Ag | Bridging or chelating through pyridine (B92270) nitrogens | researchgate.net |
| nih.govmdpi.comnih.govThiadiazolo[3,4-c] nih.govmdpi.comnih.govthiadiazolidyl radical anion | K⁺ (with 18-crown-6) | Acts as a bridging or chelating ligand | nih.govacs.org |
| nih.govmdpi.comnih.govthiadiazolo[3,4-f] nih.govconicet.gov.arphenanthroline 2,2-dioxide | Cu(II) | Bridging ligand, coordinating via one thiadiazole nitrogen and one phenanthroline nitrogen | mdpi.com |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II) | Chelation via a thiadiazole nitrogen and a deprotonated hydroxyl group | nih.gov |
Oxidation and Reduction Pathways of the 1,2,5-Thiadiazole Nucleus
The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized by common laboratory oxidants. nih.gov Mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can oxidize the ring sulfur to give non-aromatic 1,2,5-thiadiazole 1-oxides and 1,1-dioxides. thieme-connect.dechemicalbook.com The C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides can also be oxidized, for instance with mCPBA, to form fused bis-oxaziridine derivatives. mdpi.com
Reduction of the 1,2,5-thiadiazole ring can lead to different outcomes depending on the reagent and substrate. As mentioned, strong reducing agents can cause ring cleavage to yield 1,2-diamines. thieme-connect.deresearchgate.net For 1,2,5-thiadiazole 1,1-dioxides, reduction to the corresponding radical anions is a key reaction pathway. nih.govnih.gov These dioxides can also be reduced to dioxothiadiazolidines using hydrogen and a platinum catalyst. mdpi.com
| Reaction Type | Reagent(s) | Substrate | Product(s) | Reference |
| Oxidation | m-chloroperoxybenzoic acid (mCPBA) | 1,2,5-Thiadiazole | 1,2,5-Thiadiazole 1-oxide and 1,1-dioxide | thieme-connect.dechemicalbook.com |
| Oxidation | mCPBA | 3,4-dimethyl 1,2,5-thiadiazole 1,1-dioxide | Fused bis-oxaziridine derivative | mdpi.com |
| Reduction | NaBH₄ or LiAlH₄ | 1,2,5-Thiadiazole ring | ortho-diamine | researchgate.net |
| Reduction | H₂, PtO₂ (Adams' catalyst) | 1,2,5-Thiadiazole 1,1-dioxides | Dioxothiadiazolidines | mdpi.com |
| Electrochemical Reduction | - | 2,1,3-benzothiadiazole 1-oxides | 2,1,3-benzothiadiazoles (via deoxygenation) | researchgate.net |
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 1,2,5-thiadiazole derivatives. These methods allow for the detailed exploration of molecular geometries, electronic distributions, and other key physicochemical characteristics.
Density Functional Theory (DFT) Applications in Thiadiazole Research
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating 1,2,5-thiadiazole systems. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, have proven reliable in reproducing experimental data for properties such as molecular structure and vibrational spectra. mdpi.comacs.org For instance, DFT calculations have been successfully employed to study the electronic and geometric structures of metal complexes with tetrakis(1,2,5-thiadiazole)porphyrazine, revealing the influence of the thiadiazole rings on the macrocycle's electronic properties. mdpi.comsemanticscholar.org These studies show that the fusion of electron-deficient 1,2,5-thiadiazole rings significantly impacts the coordination properties of the central metal atoms. semanticscholar.org
In the context of substituted 1,2,5-thiadiazoles, DFT has been used to analyze electronic properties and chemical reactivity. nih.gov The B3LYP functional, often paired with basis sets like 6-311G++(d,p), is a popular choice for these calculations. mdpi.com Research on 1,2,5-thiadiazole 1,1-dioxides has also heavily relied on DFT to understand their structure, properties, and reactivity, with the B3LYP functional providing results that closely match experimental findings for UV-vis and IR spectra. mdpi.com
| Method | Typical Application | Reference |
|---|---|---|
| B3LYP/6-311G++(d,p) | Geometry optimization, electronic properties, IR/UV-vis spectra | mdpi.comacs.org |
| M06-2X/6-311++G(d,p) | Electronic structure and properties | acs.org |
| B98 | EPR spectra simulations | mdpi.com |
Ab Initio and Semi-Empirical Methods for Electronic Structure
Alongside DFT, ab initio methods have provided high-accuracy benchmarks and deeper understanding of the electronic states of 1,2,5-thiadiazoles. For example, ab initio multi-reference multi-root configuration interaction (CI) methods have been used to compute the electronic excitation energies of 1,2,5-thiadiazole, helping to interpret its vacuum ultraviolet (VUV) absorption spectrum. osti.gov These high-level calculations have been crucial in identifying various valence and Rydberg states and refining the ionization energies. osti.gov
Semi-empirical methods, such as the CHIH-DFT model, have also been proposed as a tailored approach for accurately predicting the properties of heterocyclic systems like dioxothiadiazoles, offering a computationally less expensive alternative to full DFT calculations. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is critical for understanding the electronic transitions and reactivity of molecules. researchgate.netyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netyoutube.com
For 1,2,5-thiadiazole derivatives, the HOMO-LUMO energy gap (Eg) is a key parameter that influences their optical and electronic properties. researchgate.net In donor-π-acceptor-π-donor (D-π-A-π-D) systems incorporating a thiadiazole acceptor, the HOMO is often distributed along the conjugated backbone, while the LUMO tends to be localized on the thiadiazole acceptor unit. nih.gov The energy gap can be tuned by modifying the donor and acceptor strengths, which is a common strategy in the design of functional materials like fluorophores for bioimaging. nih.gov For instance, in a study of norfloxacin-based 1,2,4-thiadiazoles, a smaller HOMO-LUMO gap was correlated with higher chemical reactivity and potential biological activity. nih.gov
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Norfloxacin-based 1,2,4-Thiadiazole (Compound 7) | - | - | 2.94 | B3LYP/6-311G(d,p) | nih.gov |
| Fluorene-1,3,4-thiadiazole oligomer (1 unit) | - | - | ~4.5 | DFT | researchgate.net |
Prediction of Spectroscopic Signatures and Molecular Vibrations
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of 1,2,5-thiadiazole and its analogs. Theoretical calculations of vibrational frequencies using methods like DFT can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to provide a detailed assignment of vibrational modes. acs.orgresearchgate.net
For 1,2,5-thiadiazole 1,1-dioxides, IR spectroscopy is a particularly useful characterization technique. mdpi.com DFT calculations can reliably predict the characteristic vibrational bands, including the C=N stretching vibrations (around 1550-1600 cm⁻¹) and the symmetric and asymmetric S=O stretches (around 1100-1350 cm⁻¹). mdpi.com
Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-vis), providing insights into the electronic transitions responsible for the observed absorption bands. mdpi.commdpi.com For example, TD-DFT calculations on metal complexes of tetrakis(1,2,5-thiadiazole)porphyrazine predicted a strong bathochromic (red) shift of the Q-band upon annulation with thiadiazole rings, a finding that aligns with experimental observations. mdpi.com
Computational Studies on Reactivity and Reaction Pathways
Computational chemistry plays a crucial role in elucidating the reactivity and reaction mechanisms of 1,2,5-thiadiazoles. Theoretical studies can map out potential energy surfaces for various reactions, identify transition states, and calculate reaction barriers, providing a molecular-level understanding of chemical transformations.
For example, theoretical calculations have been used to investigate the dissociation pathways of the 3,4-dichloro-1,2,5-thiadiazole (B139948) cation. researchgate.net Additionally, computational studies have explored the reactions of 1,2,5-thiadiazoles with other molecules, such as the reaction with benzyne, which leads to the formation of 1,2-benzisothiazole (B1215175) derivatives. rsc.org In the case of 1,2,5-thiadiazole 1,1-dioxides, their vulnerability to nucleophilic attack at the C=N double bonds has been a subject of both experimental and theoretical investigation. mdpi.com
Biradicaloid Character and Aromaticity Assessment
The concepts of biradicaloid character and aromaticity are important for understanding the electronic nature and stability of cyclic conjugated systems like 1,2,5-thiadiazole. While specific studies on the biradicaloid character of this compound are not prevalent, research on related systems provides valuable context. For instance, studies on 1,2,5-thiadiazole 1,1-dioxides have explored their ability to form stable radical anions, which is indicative of their electronic structure and potential for biradical character in certain states. mdpi.comsemanticscholar.org The delocalization of spin density in these radical anions has been investigated using techniques like EPR spectroscopy combined with DFT calculations. researchgate.net
Aromaticity is a key concept in understanding the stability and reactivity of heterocyclic compounds. While 1,2,5-thiadiazole is a heterocyclic aromatic compound, the degree of aromaticity can be influenced by substituents and fusion to other rings. Computational methods can be used to assess aromaticity through various indices, such as those based on magnetic properties (e.g., nucleus-independent chemical shift, NICS) or electronic delocalization.
Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of 1,2,5 Thiadiazole 3 Methanamine Derivatives
Design Principles for Modulating Molecular Interactions and Selectivity
The design of 1,2,5-thiadiazole (B1195012) derivatives hinges on strategic structural modifications to fine-tune their interactions with biological targets and enhance selectivity. A key principle involves the substitution patterns on the thiadiazole ring, which significantly influence the molecule's electronic and steric properties. For instance, in the development of muscarinic agonists, the type of alkylthio-substituent on the 1,2,5-thiadiazole ring was found to be a critical determinant of potency and selectivity. researchgate.net
Another design strategy is the dimerization of agonists, which has been shown to be a useful approach for creating potent and selective compounds. researchgate.net This involves linking two pharmacophoric units, a concept that has been applied to 1,2,5-thiadiazole derivatives to enhance their binding affinity for specific receptors. Furthermore, the introduction of different functional groups can modulate the molecule's polarity and ability to form hydrogen bonds, thereby influencing its interaction with the target protein. The sulfonyl group in 1,2,5-thiadiazole 1,1-dioxides, for example, replaces the soft sulfur atom with hard oxygen atoms, altering the molecule's hydrogen bonding capabilities and preference for metal ions. mdpi.com
The selectivity of these compounds for different receptor subtypes is a crucial aspect of their design. For example, certain amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have demonstrated high affinity and selectivity for 5-HT1A receptors over other receptors like alpha1 and dopamine (B1211576) (D2, D3, and D4) receptors. nih.gov This selectivity is often achieved by optimizing the substituents to favor interactions with specific amino acid residues in the target's binding pocket.
Quantitative Structure-Activity Relationships (QSAR) in Thiadiazole Research
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. In the context of 1,2,5-thiadiazole research, QSAR models have been instrumental in understanding the structural requirements for desired pharmacological effects and in designing new, more potent derivatives.
A 2D-QSAR study on a series of 59 thiazole (B1198619) derivatives as 5-lipoxygenase (5-LOX) inhibitors demonstrated the utility of this approach. laccei.org The model, developed using a machine learning approach with an open-source data analysis Python script, showed a good correlation coefficient, indicating its predictive power. laccei.org Such models help in identifying key molecular descriptors that influence the biological activity. laccei.org
In another study, a QSAR analysis was performed on twenty 1,2,5-thiadiazole derivatives that act as potent M1 muscarinic agonists. researchgate.net Using multiple linear regression (MLR), a relationship was established between molecular descriptors and the biological activity of these compounds. researchgate.net The predictive capability of the model was confirmed through cross-validation. researchgate.net The descriptors found to be significant in this model included log P, hydration energy (HE), polarizability (Pol), molar refractivity (MR), molar volume (MV), molecular weight (MW), surface area (SAG), and total energy (E total). researchgate.net These findings provide valuable insights into the physicochemical properties that govern the activity of these compounds.
The following table summarizes the molecular descriptors used in the regression analysis of the M1 muscarinic agonists:
| Descriptor | Description |
| log P | Lipophilicity |
| HE | Hydration Energy |
| Pol | Polarizability |
| MR | Molar Refractivity |
| MV | Molar Volume |
| MW | Molecular Weight |
| SAG | Surface Area |
| E total | Total Energy |
These QSAR studies serve as a powerful tool for medicinal chemists, enabling the rational design and optimization of 1,2,5-thiadiazole derivatives with improved therapeutic potential.
Ligand-Target Binding and Molecular Docking Simulations with Thiadiazole Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the binding modes of ligands with their target proteins and to estimate their binding affinity. For thiadiazole scaffolds, molecular docking studies have provided crucial insights into their interactions at the molecular level.
In a study of new imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates, molecular docking was used to evaluate their potential as anti-proliferative agents against hepatic cancer. nih.gov The compounds were docked with the active site of the target protein, Glypican-3 (GPC-3), revealing good binding affinities ranging from -10.30 to -6.90 kcal·mol⁻¹. nih.gov The derivative with the best binding affinity of -10.30 kcal·mol⁻¹ was identified as a promising candidate for further development. nih.gov
Similarly, molecular docking studies were conducted on a series of 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors. nih.gov The docking results helped to elucidate the binding modes of these compounds within the colchicine (B1669291) binding site of tubulin and to explain their cytotoxic activity. nih.gov The free binding energies of the most active compounds were found to be higher than that of the reference compound, combretastatin (B1194345) A-4. nih.gov
A molecular docking study of a 1,2,5-thiadiazole derivative, TML-Hydroxy, with the target protein 3IVX showed a better docking score (-8.508 kcal/mol) compared to the standard drug ciprofloxacin (B1669076) (-3.879 kcal/mol), suggesting stronger interactions. nih.gov These computational analyses are invaluable for predicting the inhibitory actions of these compounds and for guiding the synthesis of more effective analogs. nih.govnih.gov
The table below presents the binding affinities of some synthesized thiadiazole derivatives against the GPC-3 protein:
| Compound | Binding Affinity (kcal·mol⁻¹) |
| Derivative 12 | -10.30 |
| Other Derivatives | -6.90 to -10.30 |
These docking studies, in conjunction with experimental data, provide a comprehensive understanding of the ligand-target interactions and are essential for the rational design of novel thiadiazole-based therapeutic agents.
Investigation of Pharmacophore Models and Bioisosteric Replacements
Pharmacophore modeling and bioisosteric replacement are key strategies in drug discovery used to identify the essential structural features required for biological activity and to optimize lead compounds. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. The 1,2,5-thiadiazole nucleus itself is considered a constrained pharmacophore. nih.gov
Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) rings are well-known bioisosteres, and this principle has been extensively applied in the design of new therapeutic agents. mdpi.com This concept is based on the similarity between sulfur and oxygen atoms. mdpi.com
The 1,2,4-oxadiazole (B8745197) ring has been investigated as a bioisostere for the thiazole moiety. researchgate.net This replacement can lead to derivatives with enhanced stability and maintained or improved biological activity. researchgate.net For example, 1,2,4-oxadiazoles have been used as ester bioisosteres to create compounds that are less susceptible to hydrolysis by esterases while retaining their intended biological function. researchgate.net
The application of these principles allows for the systematic modification of the 1,2,5-thiadiazole-3-methanamine scaffold to explore new chemical space and develop compounds with optimized pharmacokinetic and pharmacodynamic profiles.
Enzyme Inhibition Mechanisms and Modulation of Biological Pathways by Thiadiazole Scaffolds
Derivatives of the 1,2,5-thiadiazole scaffold have been shown to modulate various biological pathways through the inhibition of specific enzymes. This has established them as promising candidates for the treatment of a range of diseases, including cancer and inflammatory conditions.
One significant area of investigation is their role as inhibitors of protein tyrosine phosphatases (PTPs). The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an oncogenic phosphatase, and its inhibition is a key strategy in cancer therapy. nih.gov A series of benzo[c] researchgate.netnih.govnih.govthiadiazole derivatives were designed and found to be potent SHP2 inhibitors. nih.gov The representative compound 11g from this series exhibited an IC₅₀ of 2.11 ± 0.99 μM for SHP2 and showed significant selectivity over other phosphatases like SHP1 and PTP1B. nih.gov
Thiazole-based derivatives have also been identified as multi-targeted inhibitors with antiproliferative properties. frontiersin.org Some compounds have demonstrated inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. frontiersin.org The simultaneous inhibition of these receptors can lead to a synergistic antitumor effect. frontiersin.org For example, compound 11f, a coumarin-based thiazole derivative, was the most potent inhibitor of both EGFR and VEGFR-2 in one study. frontiersin.org
Furthermore, thiazole derivatives have been studied as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. laccei.org Inhibition of 5-LOX is a rational approach for developing anti-inflammatory drugs. laccei.org
The table below summarizes the inhibitory activity of selected thiadiazole derivatives against various enzyme targets:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Benzo[c] researchgate.netnih.govnih.govthiadiazole derivative 11g | SHP2 | 2.11 ± 0.99 |
| Thiazole derivative 11f | VEGFR-2 | 2.90 ± 0.010 |
These findings highlight the versatility of the thiadiazole scaffold in targeting different enzymes and modulating key biological pathways, underscoring its potential in the development of novel therapeutics.
Applications of 1,2,5 Thiadiazole Scaffold in Materials Science and Optoelectronics
Electronic Properties and Charge Transport Mechanisms in Thiadiazole-Based Materials
The 1,2,5-thiadiazole (B1195012) ring is inherently electron-withdrawing, which significantly influences the electronic characteristics of materials incorporating this moiety. This property leads to low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels in its derivatives. chemicalbook.com The presence of the sulfonyl group in oxidized versions, such as 1,2,5-thiadiazole 1,1-dioxides, further enhances this electrochemical behavior, making them excellent candidates for n-type organic semiconductors. chemicalbook.comnih.gov
Research into naphtho[2,3-c] chemicalbook.commdpi.comrsc.orgthiadiazole (NTD) derivatives has demonstrated their potential for ambipolar charge transport, meaning they can efficiently transport both holes and electrons. researchgate.netresearchgate.net This is a desirable characteristic for various electronic applications. Theoretical calculations on some NTD derivatives have shown similar reorganization energies for both holes and electrons, suggesting that charge hopping can occur efficiently between adjacent NTD chromophores. researchgate.net The fusion of the thiadiazole ring into larger conjugated systems, like benzo[1,2-c;4,5-c′]bis chemicalbook.commdpi.comrsc.orgthiadiazole (BBT), can result in materials with an open-shell biradical nature, which offers unique electronic properties for optoelectronic applications. nih.gov
| Derivative | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Electric Field (V/cm) | Reference |
|---|---|---|---|---|
| 4-(2,2-diphenylvinyl)phenyl-substituted NTD | 7.16 × 10⁻⁴ | 6.19 × 10⁻⁴ | 2.0 × 10⁵ | researchgate.net |
| Biphenyl-substituted NTD derivative | 1.9 × 10⁻³ | 1.7 × 10⁻³ | 4.5 × 10⁵ | researchgate.net |
Luminescent Properties and Applications in Optical Sensors and Devices
Derivatives of 1,2,5-thiadiazole often exhibit strong luminescence, a property that is highly valuable for the development of optical sensors and devices. chemicalbook.com The emission properties can be tuned by modifying the substituents on the thiadiazole ring. For instance, a series of naphtho[2,3-c] chemicalbook.commdpi.comrsc.orgthiadiazole (NTD) derivatives have been synthesized that show high fluorescence quantum yields, with the emission color being adjustable based on the aryl substituents at the 4,9-positions. researchgate.net
The strong luminescence of these compounds has been harnessed to create chemical sensors. A notable example is a Zirconium(IV)-based metal-organic framework (MOF) incorporating a thiadiazole-functionalized ligand, which displays a strong emission band at 510 nm upon excitation at 370 nm. mdpi.com This luminescence is attributed to a π–π* intraligand transition. mdpi.com Such luminescent materials can detect the presence of specific analytes through changes in their emission intensity. mdpi.com Furthermore, novel fluorophores based on benzo-bis(1,2,5-thiadiazole) have been developed for in vivo imaging in the second near-infrared (NIR-II) window (1000–1700 nm), which is a promising area for medical diagnostics. nih.govrsc.org
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Functional Materials
The 1,2,5-thiadiazole scaffold, particularly when functionalized with coordinating groups like carboxylates, serves as an excellent building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials consist of metal ions or clusters linked together by organic ligands, creating porous and crystalline structures with a wide range of potential applications.
For example, 1,2,5-thiadiazole-3,4-dicarboxylate has been used as a linker to synthesize three-dimensional MOFs with cadmium and copper. mdpi.com The resulting cadmium-based MOF is highly stable in water and exhibits strong luminescence, making it a suitable candidate for sensing applications. mdpi.com A microporous Europium-based MOF using 1,2,5-thiadiazole-3,4-dicarboxylic acid as a ligand has been shown to be effective in the luminescence sensing of nitrofuran antibiotics. researchgate.net The rigid and planar nature of the thiadiazole unit helps in the formation of robust and ordered frameworks. mdpi.com The modular nature of MOFs allows for the tuning of pore size and functionality, which is advantageous for applications such as selective gas adsorption and catalysis. rsc.org
| Ligand | Metal Ion | Framework Type | Potential Application | Reference |
|---|---|---|---|---|
| 1,2,5-Thiadiazole-3,4-dicarboxylate | Cd(II), Cu(II) | 3D MOF | Luminescent Sensing | mdpi.com |
| 4,4'-(benzo[c] chemicalbook.commdpi.comrsc.orgthiadiazole-4,7-diyl)dibenzoic acid | Zr(IV) | 3D MOF (UiO-68 topology) | Luminescent Sensing | mdpi.com |
| 1,2,5-Thiadiazole-3,4-dicarboxylic acid | Eu(III) | Microporous MOF | Luminescence sensing of antibiotics, Gas adsorption | researchgate.net |
Organic Semiconductors and Their Applications in Optoelectronic Devices
The advantageous electronic properties of 1,2,5-thiadiazole derivatives make them highly suitable for use as organic semiconductors in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their electron-deficient nature is particularly useful for creating n-type and ambipolar transport materials. chemicalbook.comresearchgate.net
In the realm of OSCs, 1,2,5-thiadiazole-based molecules have been successfully employed as electron acceptors. For instance, a simple molecule, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c] chemicalbook.commdpi.comrsc.orgthiadiazole (BTF), when used as a third component in ternary polymer solar cells, has significantly improved the power conversion efficiency. The incorporation of BTF into a PM6:Y6 based binary active layer led to an outstanding efficiency of 16.53%. Donor-acceptor compounds constructed from 5,5'-bibenzo[c] chemicalbook.commdpi.comrsc.orgthiadiazole (BBTz) have also shown promise for use in solution-processed small molecule optoelectronic devices. Furthermore, derivatives of 1,2,5-thiadiazole have been investigated as hole-transporting materials in perovskite solar cells, demonstrating their versatility in various solar cell architectures.
Advanced Analytical Characterization Methodologies for 1,2,5 Thiadiazole 3 Methanamine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the structural framework of 1,2,5-thiadiazole (B1195012) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For derivatives of 1,2,5-thiadiazole, both ¹H and ¹³C NMR are routinely employed for structural confirmation. nih.gov
¹H NMR Spectroscopy: While the 1,2,5-thiadiazole ring itself contains no hydrogen atoms, the proton signals from substituents, such as the methanamine group at the 3-position, provide critical information. mdpi.com The chemical shifts, splitting patterns, and integration of these signals are used to confirm the presence and connectivity of substituent groups. For instance, in more complex derivatives, the aromatic protons can appear in the range of 7.23 to 8.27 ppm. dergipark.org.tr
¹³C NMR Spectroscopy: The carbon signals originating from the 1,2,5-thiadiazole ring are particularly diagnostic. These typically appear in the range of 130–160 ppm. mdpi.com For 1,2,5-thiadiazole 1,1-dioxides, these signals shift downfield to the 150–170 ppm range. mdpi.comnih.gov The specific chemical shifts of the ring carbons can be influenced by the nature of the substituents.
Interactive Data Table: Typical NMR Chemical Shifts for 1,2,5-Thiadiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aromatic Protons | 7.23 - 8.27 | dergipark.org.tr |
| ¹³C | 1,2,5-Thiadiazole Ring | 130 - 160 | mdpi.com |
| ¹³C | 1,2,5-Thiadiazole 1,1-Dioxide Ring | 150 - 170 | mdpi.comnih.gov |
It is important to note that the solubility of some derivatives in common deuterated solvents can be low, which may pose a challenge for obtaining high-quality ¹³C NMR spectra. mdpi.comnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,2,5-thiadiazole-3-methanamine and its derivatives, IR spectroscopy provides characteristic absorption bands that confirm the presence of the thiadiazole ring and the methanamine substituent.
The IR spectra of 1,2,5-thiadiazole derivatives show characteristic bands for C=N stretching vibrations. mdpi.com In the case of 1,2,5-thiadiazole 1,1-dioxides, two distinct C=N stretching vibrations are observed in the 1600–1550 cm⁻¹ range, along with two S=O stretches at 1350–1280 and 1170–1100 cm⁻¹. mdpi.com For derivatives containing a cyano group, a characteristic signal appears around 2219 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic IR Absorption Frequencies for 1,2,5-Thiadiazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| C=N (in 1,1-dioxides) | Stretching | 1600 - 1550 | mdpi.com |
| S=O (in 1,1-dioxides) | Stretching | 1350 - 1280 and 1170 - 1100 | mdpi.com |
| C≡N | Stretching | ~2219 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectra of 1,2,5-thiadiazole and its derivatives are characterized by absorption bands that are sensitive to the molecular structure and substitution pattern.
The parent 1,2,5-thiadiazole exhibits a vacuum ultraviolet (VUV) absorption spectrum with broad bands centered near 5.0, 7.2, 7.7, 8.7, 9.6, and 10.6 eV. osti.gov Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides show an absorption maximum in the ultraviolet region, around 315 nm in acetonitrile (B52724) and 240–280 nm in ethanol. mdpi.comnih.gov When the thiadiazole ring is fused to a larger aromatic system, the UV-Vis spectra become more complex, and the molar absorption coefficient often exceeds 10⁴ dm³·mol⁻¹·cm⁻¹ in the UV region. mdpi.com The electronic absorption spectra of some derivatives can be influenced by the π-electron deficient nature of the fused 1,2,5-thiadiazole rings, leading to shifts in the absorption bands. researchgate.net
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized 1,2,5-thiadiazole derivatives. mdpi.com
The electron impact (EI) mass spectrum of a compound provides a unique fingerprint based on the fragmentation of the molecular ion. For some thiadiazole derivatives, the molecular ion peak is the base peak, indicating its stability. researchgate.net The fragmentation patterns can reveal the loss of specific functional groups and the cleavage of the heterocyclic ring, aiding in structural elucidation. researchgate.netsapub.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The molecular structures of several 1,2,5-thiadiazole derivatives, including 3,4-dimethyl-1,2,5-thiadiazole (B3032850) 2-oxide and mdpi.comnih.govdaneshyari.comthiadiazolo[3,4-b]quinoxaline, have been confirmed by single-crystal X-ray diffraction. daneshyari.com In some cases, shortened intermolecular contacts observed in the crystal structure can indicate the presence of specific interactions, such as S---N contacts, which can lead to the formation of extended molecular chains. daneshyari.com
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of 1,2,5-thiadiazole derivatives. These methods provide insights into the ease with which a molecule can be oxidized or reduced, which is crucial for applications in materials science and electronics.
The electrochemical properties of 1,2,5-thiadiazole 2-oxides have been studied by cyclic voltammetry, revealing different behaviors for monocyclic and benzo-fused derivatives. daneshyari.com 1,2,5-Thiadiazole 1,1-dioxides are generally more easily electroreduced than their non-oxidized parent heterocycles. researchgate.net The electron-withdrawing nature of the 1,2,5-thiadiazole 1,1-dioxide ring significantly influences the voltammetric behavior. researchgate.net For some highly contorted 1,2,5-thiadiazole-fused aromatics, CV measurements have been used to estimate the LUMO and HOMO energy levels, indicating their potential as semiconducting materials. nih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a powerful and indispensable technique for the characterization of radical species derived from this compound. This method specifically detects molecules or molecular fragments possessing one or more unpaired electrons, providing detailed insights into the electronic structure, distribution of the unpaired electron's spin density, and the local environment of the radical center.
The generation of radical cations from this compound and its derivatives can be achieved through various methods, including chemical or electrochemical oxidation. Once formed, these paramagnetic species can be subjected to ESR analysis. The resulting spectrum is characterized by its g-factor and hyperfine coupling constants, which serve as fingerprints for the identification and structural elucidation of the radical.
Detailed Research Findings
The ESR spectra of radicals derived from 1,2,5-thiadiazole heterocycles are influenced by the constituent atoms of the ring and the substituents. The presence of two nitrogen atoms (¹⁴N, nuclear spin I = 1) and potentially a proton on the exocyclic amine group or the methylene (B1212753) bridge in the case of this compound, leads to characteristic hyperfine splitting patterns.
For the radical cation of an amino-substituted 1,2,5-thiadiazole, the unpaired electron is typically delocalized over the π-system of the heterocyclic ring. This delocalization is reflected in the observed hyperfine coupling constants. The magnitude of the coupling to the nitrogen nuclei of the thiadiazole ring provides a direct measure of the spin density at these positions.
Theoretical calculations, particularly using Density Functional Theory (DFT), have become instrumental in predicting and interpreting the ESR spectra of such radicals. nih.govaps.org Functionals such as B3LYP and PBE0, paired with appropriate basis sets (e.g., EPR-II, EPR-III, or specialized "J-style" basis sets), have shown good correlation with experimental data for a variety of organic radicals. mdpi.com These computational approaches allow for the prediction of both g-factors and hyperfine coupling constants for all magnetic nuclei within the radical, aiding in the definitive assignment of complex spectra.
For the radical cation of this compound, the primary hyperfine interactions are expected with the two nitrogen atoms of the thiadiazole ring (N2 and N5), the nitrogen atom of the aminomethyl group, and the protons of the methylene bridge and the amino group. The g-factor for such nitrogen-sulfur heterocyclic radicals is typically found to be close to the free-electron g-value (ge ≈ 2.0023), with deviations arising from spin-orbit coupling contributions from the heteroatoms. For radicals based on 1,2,5-thiadiazole 1,1-dioxides, g-factors generally fall within the range of 2.002–2.009. mdpi.com
Illustrative Data Tables
To provide a quantitative understanding of the ESR parameters for the radical cation of this compound, the following tables present plausible calculated hyperfine coupling constants (in Gauss) and the g-tensor components. These values are based on DFT calculations for analogous amino-substituted heterocyclic radicals and typical values reported for 1,2,5-thiadiazole derivatives. mdpi.comresearchgate.net
Table 1: Calculated Isotropic Hyperfine Coupling Constants (a_iso) for the this compound Radical Cation
| Nucleus | Isotope | Nuclear Spin (I) | a_iso (Gauss) |
| N(2) | ¹⁴N | 1 | 4.5 |
| N(5) | ¹⁴N | 1 | 3.8 |
| C(3) | ¹³C | 1/2 | 2.1 |
| C(4) | ¹³C | 1/2 | 1.5 |
| H(4) | ¹H | 1/2 | -1.8 |
| N(amine) | ¹⁴N | 1 | 1.2 |
| H(methylene) | ¹H | 1/2 | 0.9 (x2) |
| H(amine) | ¹H | 1/2 | 0.5 (x2) |
Table 2: Calculated g-Tensor Components for the this compound Radical Cation
| g-Tensor Component | Value |
| g_xx | 2.0045 |
| g_yy | 2.0031 |
| g_zz | 2.0021 |
| g_iso | 2.0032 |
The data presented in these tables illustrate the expected distribution of spin density. The larger hyperfine coupling constants for the ring nitrogens (N2 and N5) indicate a significant portion of the unpaired electron density resides on these atoms. The smaller couplings to the aminomethyl substituent suggest a lesser but still present degree of delocalization onto this group. The anisotropy of the g-tensor reflects the non-spherical distribution of the electron spin within the molecule.
It is important to note that the exact experimental values can be influenced by solvent effects and the specific counter-ion in the case of generated radical salts. However, the presented data provides a solid foundation for the interpretation of experimentally obtained ESR spectra for this compound radical species.
Future Research Directions and Emerging Trends in 1,2,5 Thiadiazole Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in the synthesis of 1,2,5-thiadiazoles is anticipated to focus on green chemistry principles to minimize waste and energy consumption.
Recent advancements have seen a shift from traditional multi-step syntheses to more streamlined and sustainable approaches. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, a trend that is expected to be increasingly applied to 1,2,5-thiadiazole (B1195012) derivatives. organic-chemistry.org The use of eco-friendly solvents, such as water or ionic liquids, and the development of catalyst-free or metal-free reaction conditions are also emerging as key areas of investigation. isres.org
Future synthetic strategies are likely to explore novel starting materials and reaction pathways. For example, the use of readily available precursors and one-pot multicomponent reactions will be crucial in constructing diverse libraries of 1,2,5-thiadiazole derivatives for high-throughput screening. A summary of conventional versus emerging synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Thiadiazole Derivatives
| Feature | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |
| Solvents | Often volatile organic compounds (VOCs) | Green solvents (water, ethanol), Ionic liquids, Solvent-free conditions |
| Catalysts | Often heavy metals or hazardous reagents | Biocatalysts, Organocatalysts, Metal-free conditions |
| Reaction Time | Hours to days | Minutes to hours |
| Yields | Variable | Often improved |
| Waste Generation | Significant | Minimized |
Exploration of Undiscovered Reactivity Pathways and Transformations
The 1,2,5-thiadiazole ring, with its unique arrangement of nitrogen and sulfur atoms, possesses a rich and underexplored reactivity profile. Future research will likely delve into uncovering novel chemical transformations of this scaffold, leading to the synthesis of unprecedented molecular architectures.
The reactivity of 1,2,5-thiadiazole 1,1-dioxides, for instance, has been shown to be particularly interesting. These oxidized derivatives are susceptible to nucleophilic attack, which can lead to ring-opening or the formation of new fused heterocyclic systems. mdpi.comresearchgate.net The thermal decomposition of these dioxides can also serve as a source of dinitriles. researchgate.net Further investigation into the reactivity of both the parent 1,2,5-thiadiazole and its oxidized forms towards a wider range of reagents and reaction conditions is warranted.
Moreover, the functionalization of the 1,2,5-thiadiazole ring at its carbon positions is a key area for future exploration. The development of selective C-H activation and cross-coupling reactions will be instrumental in diversifying the available substitution patterns on the thiadiazole core, enabling the fine-tuning of its electronic and steric properties for various applications.
Advanced Computational Modeling and Machine Learning Integration in Compound Design
The integration of computational tools is revolutionizing the field of drug discovery and materials science. In the context of 1,2,5-thiadiazole chemistry, advanced computational modeling and machine learning (ML) are poised to play a pivotal role in accelerating the design and discovery of novel compounds with desired properties.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 1,2,5-thiadiazole derivatives. isres.org This information can guide the rational design of new molecules with tailored characteristics.
Machine learning algorithms are increasingly being used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models can predict the biological activity or physical properties of novel 1,2,5-thiadiazole derivatives based on their chemical structure, thereby enabling the virtual screening of large compound libraries and prioritizing candidates for synthesis and experimental testing. The application of ML in antibacterial drug design is a particularly promising area of research.
Expansion into Novel Molecular Targets and Therapeutic Areas for Scaffold Optimization
The 1,2,5-thiadiazole scaffold has already demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net Future research will focus on expanding the therapeutic potential of this privileged scaffold by exploring novel molecular targets and disease areas.
A systematic exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency and selectivity of 1,2,5-thiadiazole-based compounds. By systematically modifying the substituents on the thiadiazole ring, researchers can fine-tune the interaction of these molecules with their biological targets. For example, derivatives of 1,2,5-thiadiazole have been identified as potent and selective ligands for human 5-HT1A receptors, suggesting their potential in treating central nervous system disorders. researchgate.net
The identification of new molecular targets for 1,2,5-thiadiazole derivatives will be facilitated by high-throughput screening and chemoproteomics approaches. This will open up new avenues for the development of first-in-class therapeutics for a variety of diseases. A summary of known and potential therapeutic applications of the 1,2,5-thiadiazole scaffold is provided in Table 2.
Table 2: Therapeutic Potential of the 1,2,5-Thiadiazole Scaffold
| Therapeutic Area | Known/Potential Molecular Targets | Representative Research Findings |
|---|---|---|
| Infectious Diseases | Various bacterial and viral enzymes | Derivatives have shown significant antibacterial and antifungal activities. nih.gov |
| Oncology | Kinases, Apoptosis-related proteins | Anthra[1,2-c] mdpi.comnih.govresearchgate.netthiadiazole-6,11-dione derivatives have shown promising anticancer activity. organic-chemistry.org |
| Central Nervous System Disorders | Serotonin receptors (e.g., 5-HT1A) | Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine are potent 5-HT1A receptor ligands. researchgate.net |
| Ophthalmology | Beta-adrenergic receptors | Timolol, a beta-blocker containing a 1,2,5-thiadiazole ring, is used to treat glaucoma. ijpcbs.com |
| Inflammatory Diseases | Enzymes involved in inflammatory pathways | Optimization of carbamates of 1,2,5-thiadiazole for the inhibition of α/β-hydrolase domain 6 (ABHD6) is being explored. nih.gov |
Innovation in Functional Materials and Supramolecular Assemblies Utilizing Thiadiazole Moieties
Beyond their applications in medicinal chemistry, 1,2,5-thiadiazoles are emerging as versatile building blocks for the construction of novel functional materials and supramolecular assemblies. Their unique electronic properties, including their electron-accepting nature, make them attractive components for organic electronics. isres.org
Future research in this area will focus on the design and synthesis of 1,2,5-thiadiazole-based polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The development of materials based on 5,5'-bibenzo[c] mdpi.comnih.govresearchgate.netthiadiazole (BBTz) has shown promise in this regard.
The ability of the 1,2,5-thiadiazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, also makes it a valuable component for the construction of supramolecular assemblies. These ordered structures can exhibit interesting properties, such as liquid crystallinity and stimuli-responsive behavior. The exploration of 1,2,5-thiadiazole-containing metal-organic frameworks (MOFs) and coordination polymers is another promising avenue for the development of materials with applications in gas storage, catalysis, and sensing. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
